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Compound of Interest

Compound Name: (2)-Indirubin-d8

Cat. No.: B12400421

(Z2)-Indirubin-d8, a deuterated analog of the biologically active bis-indole alkaloid Indirubin,
serves as a crucial tool for researchers in pharmacology, cancer biology, and drug metabolism.
Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-
based bioanalytical assays, enabling precise tracking and quantification of Indirubin in complex
biological matrices. This technical guide provides an in-depth overview of (Z)-Indirubin-d8's
commercial availability, key technical data, relevant experimental protocols, and the signaling
pathways influenced by its non-deuterated counterpart.

Commercial Availability and Supplier Information

(Z2)-Indirubin-d8 is commercially available from several specialized chemical suppliers. While
pricing is often available upon request, researchers can readily source this compound. Some

suppliers indicate immediate availability ("In Stock - Ready to Ship"), while others may require
a lead time for synthesis or delivery.

Table 1: Commercial Suppliers of (Z)-Indirubin-d8
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. Catalog ] Additional
Supplier Product Name Purity .
Number Information
Acanthus o In Stock - Ready
Z-Indirubin-D8 1-91127-03 - ]
Research to Ship.[1]
o Contact for
Transfochem Z-Indirubin-D8 TCA0392 99.00% o
availability.[2]
o Contact for
The Pure Chem Z-Indirubin-D8 TPCA0392 99.00% o
availability.[3]
Labeled as a
MedchemExpres o
(2)-Indirubin-d8 - - tracer
S
compound.[4]
ESS - Expert .
) Indigo-D8 98.7% by HPLC;
Synthesis ) ESS0470 In Stock.[5]
) (major) >98% atom D
Solutions

Physicochemical and Technical Data

The following table summarizes the key quantitative data for (Z)-Indirubin-d8, primarily

sourced from a representative Certificate of Analysis. Researchers should always refer to the

documentation provided by their specific supplier for lot-specific data.

Table 2: Quantitative Data for (Z)-Indirubin-d8
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Parameter Value
Chemical Formula C16H2DsN20:2
Molecular Weight 270.32 g/mol
CAS Number 906748-38-7
Appearance Burgundy Solid
Purity (by HPLC) 99.4%

Isotopic Purity (atom %D) >98%

N DMSO: 2 mg/mL (for non-deuterated form,
Solubility d)
warme

Storage Temperature 2-8°C, protect from light

Experimental Protocols

(Z2)-Indirubin-d8 is predominantly used as an internal standard in quantitative bioanalytical
methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to
accurately determine the concentration of Indirubin in biological samples. The following are
representative protocols adapted from methodologies developed for Indirubin and related
compounds.

Quantification of Indirubin in Plasma using LC-MS/MS
with (Z)-Indirubin-d8 as an Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for Indirubin in rat plasma.
a) Sample Preparation (Protein Precipitation):
e Thaw plasma samples on ice.

e To a 50 pL aliquot of plasma in a microcentrifuge tube, add 10 pL of (Z)-Indirubin-d8
working solution (e.g., 1 pg/mL in methanol) as the internal standard.

o Vortex briefly to mix.
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e Add 200 pL of ice-cold acetonitrile to precipitate proteins.
» Vortex vigorously for 1 minute.
o Centrifuge at 14,000 x g for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase starting condition.
» Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

o LC System: A high-performance liquid chromatography system.

e Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A suitable gradient to separate Indirubin from matrix components (e.g., 5% B to
95% B over 5 minutes).

e Flow Rate: 0.3 mL/min.
e Injection Volume: 5-10 pL.
e Mass Spectrometer: A triple quadrupole mass spectrometer.
 lonization Mode: Positive electrospray ionization (ESI+).
 MRM Transitions:

o Indirubin: Monitor the specific parent > fragment ion transition.

o (Z)-Indirubin-d8: Monitor the specific parent > fragment ion transition (shifted by +8 Da).
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c) Data Analysis:

o Construct a calibration curve by plotting the peak area ratio of Indirubin to (Z)-Indirubin-d8
against the concentration of Indirubin standards.

e Quantify Indirubin in unknown samples using the regression equation from the calibration
curve.

In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol is based on methods used to evaluate the inhibitory effect of Indirubin derivatives
on CDK activity.

a) Reagents and Materials:

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A).

e Histone H1 as a substrate.

o [y-2P]ATP.

e Indirubin (as the compound of interest) and (Z)-Indirubin-d8 (if used for comparative
purposes, though typically not required for this assay).

o Kinase assay buffer.

¢ Phosphocellulose paper.

e Scintillation counter.

b) Assay Procedure:

e Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin
complex, and Histone H1.

» Add varying concentrations of Indirubin (dissolved in DMSO) to the reaction mixture. Include
a DMSO-only control.

« Initiate the kinase reaction by adding [y-32P]ATP.
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 Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
» Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

o Wash the phosphocellulose paper extensively with phosphoric acid to remove
unincorporated [y-32P]ATP.

o Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the
DMSO control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
Indirubin concentration.

Signaling Pathways and Mechanisms of Action

Indirubin is a potent inhibitor of several key signaling pathways implicated in cell cycle
regulation, inflammation, and cancer. The primary mechanisms of action include the inhibition
of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3p3), as well as
the activation of the Aryl Hydrocarbon Receptor (AhR).

Indirubin’s Inhibition of the CDK Pathway

Indirubin and its derivatives are potent inhibitors of CDKs, which are crucial for cell cycle
progression. By binding to the ATP-binding site of CDKSs, Indirubin prevents the
phosphorylation of key substrates, leading to cell cycle arrest, typically in the G1/S and G2/M
phases, and subsequent apoptosis.
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Indirubin’s inhibitory effect on the cell cycle via CDK inhibition.

Indirubin's Role in the GSK-3B and Wnt/-catenin
Signaling Pathway

Indirubin is also a potent inhibitor of GSK-3[3, a key enzyme in the Wnt/[3-catenin signaling
pathway. In the absence of a Wnt signal, GSK-3[3 phosphorylates (-catenin, targeting it for
ubiquitination and proteasomal degradation. Inhibition of GSK-33 by Indirubin leads to the
stabilization and nuclear accumulation of 3-catenin, which can then activate the transcription of

target genes.
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Indirubin's modulation of the GSK-33 and Wnt/B-catenin pathway.

Aryl Hydrocarbon Receptor (AhR) Activation by
Indirubin

Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated
transcription factor. Upon binding Indirubin, the AhR translocates to the nucleus, dimerizes with
the ARNT protein, and binds to xenobiotic responsive elements (XRES) in the DNA, leading to
the transcription of target genes, including those involved in xenobiotic metabolism such as
CYP1AL1.
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Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by Indirubin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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